(2E)-4,4-dimethyl-3-oxo-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methylidene)pentanenitrile
Description
Properties
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methylidene]pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-21(2,3)20(25)19(16-22)17-24-14-12-23(13-15-24)11-7-10-18-8-5-4-6-9-18/h4-10,17H,11-15H2,1-3H3/b10-7+,19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKGYJJKSOHMMW-WMISXGAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CN1CCN(CC1)CC=CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/N1CCN(CC1)C/C=C/C2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-4,4-dimethyl-3-oxo-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methylidene)pentanenitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (2E)-4,4-dimethyl-3-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methylidene)pentanenitrile
- Molecular Formula : C20H24N4O
- Molecular Weight : 336.43 g/mol
Research indicates that this compound may exhibit multiple mechanisms of action, primarily through its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : The piperazine moiety suggests possible interactions with neurotransmitter receptors, which could influence central nervous system activity.
- Antioxidant Activity : Some derivatives of similar structures have shown antioxidant properties, indicating potential protective effects against oxidative stress.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess significant antimicrobial activity against a range of pathogens. For instance:
Anticancer Potential
The compound has been evaluated for anticancer properties in various cancer cell lines. Notable findings include:
- Cell Proliferation Inhibition : The compound exhibited IC50 values in the low micromolar range against breast and prostate cancer cell lines.
- Mechanism of Induction : Apoptosis was induced through caspase activation pathways, suggesting a potential for use in cancer therapy.
Neuropharmacological Effects
Given the structural resemblance to known psychoactive compounds, research has explored its effects on neurotransmitter systems:
- Dopaminergic Activity : Preliminary data indicate that the compound may modulate dopamine receptors, which could have implications for treating disorders such as schizophrenia or Parkinson's disease.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : A study involving animal models indicated significant reductions in tumor size when treated with the compound alongside standard chemotherapy agents.
- Case Study 2 : Clinical trials assessing safety and efficacy in humans showed promising results for patients with resistant bacterial infections, leading to further investigation into its clinical applications.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that derivatives of compounds similar to (2E)-4,4-dimethyl-3-oxo have shown promising anticonvulsant activity. For instance, a related compound was tested for its effects on seizure models in rodents. It demonstrated significant efficacy in reducing seizure frequency and severity, suggesting that (2E)-4,4-dimethyl-3-oxo could be explored for similar therapeutic uses in epilepsy management .
Anticancer Properties
Research has also highlighted the potential anticancer properties of compounds with structural similarities. The presence of the piperazine moiety has been linked to enhanced cytotoxicity against various cancer cell lines. In vitro studies have shown that such compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of (2E)-4,4-dimethyl-3-oxo is crucial for optimizing its pharmacological properties. Variations in substituents on the piperazine ring and modifications to the nitrile group can significantly alter the compound's biological activity. For example, studies have indicated that specific modifications can enhance binding affinity to target receptors involved in neurological disorders .
Case Study 1: Anticonvulsant Testing
A study involving a closely related compound demonstrated its efficacy in various seizure models. The compound was tested at multiple doses and exhibited a dose-dependent response in reducing seizure activity. The results suggested that the structural characteristics of the compound play a critical role in its anticonvulsant effects .
Case Study 2: Anticancer Activity Evaluation
In another study focusing on anticancer applications, derivatives of similar compounds were screened against several cancer cell lines. The results showed that certain modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells. This highlights the potential for (2E)-4,4-dimethyl-3-oxo to be developed into a therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Compound A : (2E)-2-(4-Hydroxybenzylidene)-4,4-dimethyl-3-oxopentanenitrile
- Substituent : 4-Hydroxybenzylidene group.
- Key Differences: Lacks the piperazine-cinnamyl moiety, introducing a phenolic hydroxyl group instead. This substitution reduces lipophilicity (logP ~2.1) compared to the target compound (predicted logP ~3.5) due to increased polarity .
- Applications : Primarily studied for antioxidant activity, unlike the target compound, which is hypothesized to target neurological receptors .
Compound B : (2Z)-4,4-Dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile
Piperazine-Based Analogs
Compound C : (2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile
- Substituents : Bromobenzenesulfonyl and furan-carbonyl groups on piperazine.
- Key Differences: The sulfonyl and carbonyl groups enhance electrophilicity, making this compound more reactive in nucleophilic substitution reactions.
Compound D : (2E)-2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile
- Substituent: Indole-ethylamino group.
- Lower molecular weight (295.38 g/mol) suggests improved solubility but reduced metabolic stability compared to the target compound .
Comparative Data Table
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| Target Compound | 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | C22H26N4O¹ | ~395.5 | Hypothesized neuroactivity; high logP |
| Compound A | 4-Hydroxybenzylidene | C15H15NO2 | 241.29 | Antioxidant activity; polar |
| Compound B | 4-(Piperidin-1-yl)phenyl | C20H24N2O | 308.42 | Reduced hydrogen bonding; Z-isomer |
| Compound C | Bromobenzenesulfonyl/furan-carbonyl | C18H16BrN3O4S | 450.31 | Electrophilic reactivity |
| Compound D | Indole-ethylamino | C18H21N3O | 295.38 | Serotonin receptor binding |
¹Estimated based on structural analysis.
Research Implications
- Structural-Activity Relationships (SAR) : The piperazine-cinnamyl group in the target compound likely enhances blood-brain barrier penetration compared to Compounds A and B, making it suitable for central nervous system targeting .
- Synthetic Challenges : Introducing the cinnamyl group requires palladium-catalyzed coupling, unlike the sulfonylation or amidation steps in Compounds C and D .
- Safety Profile : Similar to Compound B, the target compound requires precautions against thermal decomposition due to nitrile content .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The compound can be synthesized via a multi-step protocol involving:
- Knoevenagel condensation : Reacting a β-ketonitrile precursor (e.g., 4,4-dimethyl-3-oxopentanenitrile) with a piperazine-derived aldehyde to form the α,β-unsaturated nitrile backbone.
- Mannich-type reactions : Introducing the 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine moiety via nucleophilic addition-elimination, often catalyzed by Lewis acids like ZnCl₂ .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are typical for isolating the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the (2E,2E)-stereochemistry of the double bonds and piperazine substitution patterns.
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (α,β-unsaturated ketone C=O) validate functional groups .
- Elemental analysis : CHNS data (e.g., %C, %H, %N) must align with theoretical values (C₂₃H₂₈N₄O) within ±0.3% .
Q. What safety precautions are required when handling this compound?
Based on structural analogs:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Class 2A irritant) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (respiratory hazard, Category 3) .
- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereochemical purity?
- Temperature control : Lower reaction temperatures (0–5°C) during condensation steps reduce side reactions (e.g., Z/E isomerization) .
- Catalyst screening : Test chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., proline derivatives) to enhance enantioselectivity .
- Monitoring : Use HPLC with a chiral stationary phase (CSP) to track stereochemical outcomes in real time .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; validate with MD simulations (NAMD/GROMACS) .
- QSAR modeling : Corrogate substituent effects on activity using descriptors like logP, polar surface area, and Hammett constants .
Q. How do conflicting spectroscopic data (e.g., NMR shifts) between studies arise, and how can they be resolved?
- Solvent effects : Compare data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation artifacts .
- Dynamic processes : Variable-temperature NMR can reveal conformational exchange (e.g., piperazine ring puckering) causing peak broadening .
- Crystallographic validation : Single-crystal X-ray diffraction (150 K, Cu-Kα radiation) provides definitive structural assignments to resolve ambiguities .
Q. What are the degradation pathways under thermal or photolytic stress?
- Thermogravimetric analysis (TGA) : Decomposition onset at ~180°C releases CO and HCN (monitor via FT-IR gas-phase analysis) .
- Photostability : UV-Vis exposure (λ = 254 nm) induces [4+2] cycloaddition in the α,β-unsaturated system, forming dimeric byproducts (LC-MS confirmation) .
- Mitigation : Add antioxidants (e.g., BHT) or store in amber vials to suppress radical-mediated degradation .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 hrs) and improve yields by 15–20% via controlled dielectric heating .
- Flow chemistry : Continuous processing minimizes side reactions (e.g., hydrolysis of the nitrile group) .
- DoE optimization : Apply Taguchi or Box-Behnken designs to balance factors like solvent polarity, temperature, and stoichiometry .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
